Cas no 122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-)
![2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- structure](https://it.kuujia.com/scimg/cas/122475-50-7x500.png)
122475-50-7 structure
Nome del prodotto:2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
Numero CAS:122475-50-7
MF:C30H38O11
MW:574.61613035202
CID:216911
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,[3R-(3a,4a,5b,5aa,6a,9a,9aa,10R*)]-
- Ejap 3
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol, 5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate, (3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2[3R-(3alpha,4alpha,5beta,5aalpha,6alpha,9alpha,9aalpha,10R*)]- 5a-[(Acetyloxy)methyl]octahydro-2,2,9-trimethyl-H-3,9a-methano-1-benzoxepin-4,5,6,10-tetrol 4,6,10-triacetate 5-benzoate
-
- Inchi: 1S/C30H38O11/c1-16-13-14-22(37-18(3)32)29(15-36-17(2)31)26(40-27(35)21-11-9-8-10-12-21)24(38-19(4)33)23-25(39-20(5)34)30(16,29)41-28(23,6)7/h8-12,16,22-26H,13-15H2,1-7H3/t16-,22+,23-,24-,25-,26+,29+,30-/m1/s1
- Chiave InChI: BVFLIUGCQWUBKI-GKPWECPNSA-N
- Sorrisi: O1[C@]23[C@H](OC(=O)C)[C@@]([H])([C@@H](OC(=O)C)[C@H](OC(=O)C4=CC=CC=C4)[C@]2(COC(C)=O)[C@@H](OC(=O)C)CC[C@H]3C)C1(C)C
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 41
- XLogP3: 3.47
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Letteratura correlata
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-) Prodotti correlati
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
